molecular formula C16H27NO3S B14636898 1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol CAS No. 53936-73-5

1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol

Cat. No.: B14636898
CAS No.: 53936-73-5
M. Wt: 313.5 g/mol
InChI Key: JOMHGGZJEHTPHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol is an organic compound that belongs to the class of phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring

Preparation Methods

The synthesis of 1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol involves several steps. One common method includes the reaction of 4-(2-ethoxyethoxy)phenol with ethylsulfanyl ethyl bromide in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-(propan-2-ylamino)propan-2-ol under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a beta-blocker or other pharmacological effects.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, leading to the modulation of various signaling pathways. This interaction can result in physiological effects, such as the regulation of heart rate and blood pressure .

Comparison with Similar Compounds

1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ethylsulfanyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

53936-73-5

Molecular Formula

C16H27NO3S

Molecular Weight

313.5 g/mol

IUPAC Name

1-[4-(2-ethylsulfanylethoxy)phenoxy]-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C16H27NO3S/c1-4-21-10-9-19-15-5-7-16(8-6-15)20-12-14(18)11-17-13(2)3/h5-8,13-14,17-18H,4,9-12H2,1-3H3

InChI Key

JOMHGGZJEHTPHW-UHFFFAOYSA-N

Canonical SMILES

CCSCCOC1=CC=C(C=C1)OCC(CNC(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.